molecular formula C10H21NO2S B12728387 Propyl dipropylcarbamoyl sulfoxide CAS No. 51950-10-8

Propyl dipropylcarbamoyl sulfoxide

Cat. No.: B12728387
CAS No.: 51950-10-8
M. Wt: 219.35 g/mol
InChI Key: DGFHEFAPRYQGGV-UHFFFAOYSA-N
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Description

Foundational Aspects of Organosulfur Chemistry: The Sulfoxide (B87167) Functional Group

Organosulfur chemistry is the study of the synthesis and properties of organic compounds that contain sulfur. wikipedia.org These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial processes. wikipedia.org The sulfoxide functional group, represented by the general structure R-S(=O)-R', is a key moiety in this field. wikipedia.org It consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms. wikipedia.org This arrangement results in a polar functional group with a pyramidal sulfur center. wikipedia.org

Sulfoxides are oxidized derivatives of sulfides (thioethers). wikipedia.org The oxidation of sulfides is a common method for the preparation of sulfoxides, though care must be taken to avoid over-oxidation to the corresponding sulfone. wikipedia.org A significant characteristic of sulfoxides is their chirality when the two organic substituents on the sulfur atom are different, which can lead to stereoisomers with distinct biological activities and chemical properties. britannica.com Sulfoxides are involved in a variety of chemical reactions, including reduction back to sulfides, thermal elimination reactions, and rearrangements like the Pummerer rearrangement. wikipedia.orgbritannica.com

The Significance of Carbamoyl (B1232498) Moieties in Organic Synthesis and Compound Design

The carbamoyl group, R₂N-C(=O)-, is the functional group of carbamates, which are esters of carbamic acid. Carbamoyl moieties are of great importance in organic synthesis and medicinal chemistry due to their chemical stability and ability to participate in hydrogen bonding. nih.gov They are often incorporated into molecules to enhance their biological activity or to serve as protecting groups for amines during complex chemical syntheses. nih.govrroij.com

The carbamoyl group is a common structural feature in many pharmaceuticals and agrochemicals. rroij.comnih.gov Its presence can influence a molecule's polarity, lipophilicity, and ability to interact with biological targets. nih.gov The synthesis of compounds containing carbamoyl groups can be achieved through various methods, including the reaction of isocyanates with alcohols or the use of carbamoyl chlorides. rsc.org

Overview of the Propyl Dipropylcarbamoyl Sulfoxide Chemical Class within Organosulfur Chemistry

While specific research on this compound is limited, its chemical nature suggests potential applications in areas where the properties of both sulfoxides and carbamoyl groups are beneficial. These could include roles as intermediates in organic synthesis, as potential bioactive molecules in agriculture or pharmaceuticals, or as specialized solvents. smolecule.com Further research into this chemical class is needed to fully elucidate its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51950-10-8

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N,N-dipropyl-1-propylsulfinylformamide

InChI

InChI=1S/C10H21NO2S/c1-4-7-11(8-5-2)10(12)14(13)9-6-3/h4-9H2,1-3H3

InChI Key

DGFHEFAPRYQGGV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)CCC

Origin of Product

United States

Synthetic Methodologies for Propyl Dipropylcarbamoyl Sulfoxide

Direct Synthetic Routes to Propyl Dipropylcarbamoyl Sulfoxide (B87167)

The synthesis of Propyl dipropylcarbamoyl sulfoxide can be approached through direct functional group transformations. A logical and efficient pathway involves the initial construction of a thiocarbamate precursor, followed by a selective oxidation to the desired sulfoxide.

Reaction Pathways Involving Dipropylcarbamoyl Chloride and Propyl Sulfide (B99878)

A primary and highly feasible route to the precursor of this compound involves the reaction of dipropylcarbamoyl chloride with a suitable propyl sulfur nucleophile. The most direct precursor would be S-propyl dipropylcarbamothioate. This intermediate can be synthesized via the reaction of dipropylcarbamoyl chloride with propyl mercaptan (propane-1-thiol). This reaction is analogous to the industrial synthesis of the herbicide S-Ethyl dipropylthiocarbamate (EPTC), which is prepared from dipropylcarbamoyl chloride and ethanethiol (B150549). nih.govepa.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, displacing the chloride ion. The presence of a non-nucleophilic base is typically required to neutralize the HCl byproduct.

Step 1: Formation of S-Propyl Dipropylcarbamothioate

(CH₃CH₂CH₂)₂NCOCl + CH₃CH₂CH₂SH → (CH₃CH₂CH₂)₂NCO(SCH₂CH₂CH₃) + HCl

Dipropylcarbamoyl Chloride + Propane-1-thiol → S-Propyl Dipropylcarbamothioate + Hydrogen Chloride

Step 2: Oxidation to this compound

Once the S-propyl dipropylcarbamothioate precursor is obtained, the subsequent step is the selective oxidation of the sulfide to a sulfoxide. libretexts.org This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding sulfone.

(CH₃CH₂CH₂)₂NCO(SCH₂CH₂CH₃) + [O] → (CH₃CH₂CH₂)₂NCO(S(O)CH₂CH₂CH₃)

S-Propyl Dipropylcarbamothioate + Oxidizing Agent → this compound

This two-step approach represents a robust and direct pathway to the target compound, leveraging well-established reaction classes in organic chemistry.

Exploration of Sulfoxidation Techniques Relevant to this compound Formation

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. The challenge lies in achieving high selectivity for the sulfoxide product without significant formation of the sulfone byproduct. mdpi.com

Oxidation of Sulfides: Reagents and Conditions for Selective Sulfoxide Formation

A variety of reagents have been developed for the selective oxidation of sulfides. The choice of oxidant and reaction conditions is crucial for maximizing the yield of the sulfoxide. jchemrev.com

One of the most common and environmentally benign oxidants is hydrogen peroxide (H₂O₂). The reaction can be performed under transition-metal-free conditions, often using glacial acetic acid as a solvent, which can activate the peroxide. mdpi.com Other reagents include periodates, such as sodium meta-periodate (NaIO₄), which are known for their high selectivity in converting sulfides to sulfoxides. jchemrev.com A summary of common reagents and their general conditions is presented below.

ReagentTypical ConditionsSelectivity (Sulfoxide vs. Sulfone)Reference
Hydrogen Peroxide (H₂O₂)Glacial acetic acid, room temperatureHigh mdpi.com
Sodium Meta-periodate (NaIO₄)Methanol/Water, 0°C to room temperatureExcellent jchemrev.com
Chromic Acid-PyridineDichloromethane (B109758), room temperatureHigh jchemrev.com
Acyl Nitrates / Nitrogen TetroxideInert solvent, low temperatureGood to High jchemrev.com
Hypohalites (e.g., NaOCl)Aqueous or biphasic systemsVariable, depends on substrate jchemrev.com

Stereoselective and Asymmetric Sulfoxidation Strategies

Since the sulfur atom in this compound is a stereocenter, the development of stereoselective and asymmetric synthetic methods is of significant interest. These strategies aim to produce the sulfoxide in an enantiomerically enriched or pure form. nih.govresearchgate.net

One of the classical methods for asymmetric synthesis involves the use of a chiral auxiliary. In the context of sulfoxide synthesis, the Andersen method is a landmark approach. acs.org This strategy involves the reaction of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol like (-)-menthol, with an organometallic reagent (e.g., a Grignard reagent). nih.govlibretexts.org

The synthesis proceeds with an inversion of configuration at the sulfur atom, allowing for predictable control over the absolute stereochemistry of the resulting sulfoxide. acs.org

General Chiral Auxiliary Approach (Andersen-type):

Preparation of Diastereomeric Sulfinates: Reaction of a sulfinyl chloride with a chiral alcohol (e.g., L-(-)-menthol) to form a mixture of diastereomeric sulfinates.

Separation: Separation of the diastereomers, typically by crystallization.

Nucleophilic Substitution: Reaction of the desired pure diastereomer with a Grignard or organolithium reagent to displace the chiral auxiliary and form the enantiomerically pure sulfoxide.

This method, while effective, is a stoichiometric approach and requires the separation of diastereomers. libretexts.org

The most direct and atom-economical method for producing chiral sulfoxides is the enantioselective catalytic oxidation of prochiral sulfides. sioc-journal.cntandfonline.com This field has seen extensive development, with various catalytic systems based on chiral metal complexes and organocatalysts. sioc-journal.cnresearchgate.netacs.org

These catalysts create a chiral environment around the oxidant, enabling it to selectively attack one of the two lone pairs of electrons on the prochiral sulfur atom.

Key Catalytic Systems:

Titanium-Based Catalysts: The Kagan-Modena oxidation, which utilizes a chiral titanium complex, often formed in situ from Ti(Oi-Pr)₄ and a chiral tartrate ester like diethyl tartrate (DET), is a foundational method. researchgate.net It typically uses an organic hydroperoxide as the terminal oxidant.

Vanadium-Based Catalysts: Chiral Schiff base ligands in complex with vanadium have been shown to be highly effective catalysts for the asymmetric oxidation of sulfides, often using hydrogen peroxide as the oxidant. researchgate.netorganic-chemistry.org These systems can achieve high yields and excellent enantioselectivities. metu.edu.tr

Iron and Other Metal Catalysts: A range of other metals, including iron, manganese, and copper, have been employed with various chiral ligands to catalyze enantioselective sulfoxidations. researchgate.netsioc-journal.cn

Organocatalysis: Non-metal-based approaches have also emerged. Chiral flavinium salts and chiral imines have been used as organocatalysts to promote the enantioselective oxidation of sulfides with hydrogen peroxide. researchgate.net

Catalyst SystemChiral Ligand/AuxiliaryOxidantTypical SubstratesReference
TitaniumDiethyl Tartrate (DET)Cumene Hydroperoxide (CHP)Alkyl Aryl Sulfides researchgate.net
VanadiumChiral Schiff BasesHydrogen Peroxide (H₂O₂)Alkyl Aryl Sulfides, Benzyl Aryl Sulfides organic-chemistry.orgmetu.edu.tr
IronSalen-type LigandsHydrogen Peroxide (H₂O₂)Alkyl Aryl Sulfides libretexts.org
OrganocatalystChiral Flavinium SaltsHydrogen Peroxide (H₂O₂)Aromatic and Aliphatic Sulfides researchgate.net
Chiral AuxiliaryL-(-)-MentholGrignard Reagent (in substitution step)Aryl Sulfoxides nih.govlibretexts.org

These catalytic methods represent the state-of-the-art in chiral sulfoxide synthesis, offering a more efficient alternative to stoichiometric chiral auxiliary approaches. wiley-vch.de

Advanced Sulfoxide Synthesis Techniques Potentially Applicable to this compound

While classical oxidation of sulfides is a common route to sulfoxides, it can suffer from overoxidation and limited functional group compatibility. acs.org Advanced techniques offer more direct and controlled access to the sulfoxide moiety.

Nucleophilic Displacement on Sulfinyl Derivatives

A prominent non-oxidative pathway to sulfoxides involves the nucleophilic displacement on sulfinyl derivatives using organometallic reagents. jchemrev.comigi-global.com This method is advantageous as it avoids strong oxidants. The reaction of sulfinyl derivatives like sulfites, sulfinamides, sulfinyl chlorides, or sulfinic esters with organometallic reagents such as Grignard or organolithium compounds can form the desired sulfoxide. acs.orgigi-global.com

The Andersen synthesis is a classic example of this approach, utilizing a diastereomerically pure sulfinate, such as (S)-menthyl p-toluenesulfinate, which reacts with a Grignard reagent. medcraveonline.com This reaction proceeds with complete inversion of the stereochemistry at the sulfur atom, allowing for the synthesis of optically active sulfoxides. medcraveonline.com While traditionally used for p-tolyl sulfoxides, the principle is broadly applicable. medcraveonline.com The primary limitation can be the availability of the specific sulfinyl starting materials. acs.org Computational studies suggest these reactions often proceed via an addition-elimination mechanism. researchgate.net

C-S Coupling Reactions and Sulfinylation Methods

Modern cross-coupling strategies provide powerful tools for the direct formation of carbon-sulfur bonds, leading to sulfoxides. Palladium-catalyzed sulfinylation reactions have been developed, coupling organoboron compounds, such as aryl- or alkenylboronic acids, with sulfinate esters. nih.gov This method allows for the direct synthesis of a wide variety of sulfoxides, including those with easily oxidizable functional groups that might not survive traditional oxidation steps. nih.gov

Other transition metals, like copper, have been used to catalyze sulfinyl cross-coupling reactions between sulfinamides and N-tosylhydrazones derived from aldehydes. organic-chemistry.org These reactions exhibit broad substrate scope and functional group tolerance. organic-chemistry.org Furthermore, metal-free methods are emerging, such as the oxidative dehydrogenative coupling of thiols with alkanes, which provides direct access to sulfoxides through C(sp³)-H bond functionalization. organic-chemistry.org These C-S bond-forming reactions represent an increasingly important strategy for synthesizing complex sulfoxides from non-halide substrates. mdpi.comresearchgate.net

One-Pot Sulfoxide Synthesis from Sulfur Dioxide Surrogates and Organometallics

A highly efficient and innovative one-pot procedure for synthesizing unsymmetrical sulfoxides utilizes a sulfur dioxide surrogate, DABSO (DABCO-bis(sulfur dioxide)), in combination with organometallic reagents. organic-chemistry.orgacs.orgnih.gov This method circumvents the use of foul-smelling thiols and avoids overoxidation to sulfones. acs.orgorganic-chemistry.org

The process involves two key steps:

The first organometallic reagent (e.g., a Grignard reagent or an organolithium) reacts with sulfur dioxide, delivered from the stable, solid surrogate DABSO, to generate a sulfinate intermediate. acs.orgnih.gov

This intermediate is then activated in situ by an electrophile, typically trimethylsilyl (B98337) chloride (TMS-Cl), forming a sulfinate silyl (B83357) ester. organic-chemistry.orgacs.org This electrophilic species readily reacts with a second, different organometallic reagent to yield the final unsymmetrical sulfoxide. organic-chemistry.orgnih.gov

This protocol is notable for its operational simplicity, use of readily available starting materials, short reaction times, and mild, room-temperature conditions. acs.org It demonstrates broad applicability, accommodating various combinations of Grignard and organolithium reagents to produce diaryl, aryl-alkyl, and alkyl-alkyl sulfoxides in good to excellent yields. organic-chemistry.orgacs.org

The table below illustrates the versatility of this one-pot synthesis method with various organometallic combinations.

First Nucleophile (R¹M) Second Nucleophile (R²M) Product (R¹-S(O)-R²) Yield Reference
PhMgCl4-MeOC₆H₄LiPhS(O)(4-MeOC₆H₄)88% acs.org
4-MeOC₆H₄MgClPhLi(4-MeOC₆H₄)S(O)Ph85% acs.org
n-BuMgClPhLin-BuS(O)Ph80% acs.org
PhLi4-MeOC₆H₄MgClPhS(O)(4-MeOC₆H₄)75% acs.org
MesMgBrPhLiMesS(O)Ph94% acs.org
2.0g DABSO scale-upPhMgBr then 2-Naphthyl-LiPhS(O)(2-Naphthyl)92% acs.org

Chemical Transformations of Carbamoyl Chlorides in Compound Synthesis

The "dipropylcarbamoyl" portion of the target molecule originates from a suitable precursor, typically dipropylcarbamoyl chloride. Carbamoyl chlorides are a class of acyl chlorides with the general formula R₂NC(O)Cl. wikipedia.org

The standard synthesis of N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.org For the synthesis of dipropylcarbamoyl chloride, dipropylamine (B117675) would be reacted with phosgene:

2 (CH₃CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂)₂NCOCl + [(CH₃CH₂CH₂)₂NH₂]Cl

Due to the hazards associated with phosgene, alternative, safer methods have been developed. One such process involves reacting the secondary amine with carbon dioxide in the presence of a base to form a carbamate (B1207046) salt, which is then converted to a trialkylsilyl ester of the carbamic acid. Subsequent reaction with a halogenating agent like thionyl chloride (SOCl₂) yields the desired carbamoyl chloride, avoiding the direct use of phosgene. google.com

Carbamoyl chlorides are versatile intermediates in organic synthesis. rsc.org They are less sensitive to hydrolysis than typical acyl chlorides but react readily with nucleophiles like alcohols to form carbamates. wikipedia.org Their ability to participate in a wide array of transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, makes them valuable synthons for introducing the amide functional group into complex molecules. rsc.org While some (carbamoyl)sulfenyl chlorides have been synthesized and characterized, their stability can be limited. nih.govacs.org The transformation of the stable dipropylcarbamoyl chloride into a building block for the final sulfoxide synthesis would likely involve its reaction with a sulfur-containing nucleophile or its incorporation into a substrate for one of the advanced sulfoxide synthesis methods described previously.

Chemical Reactivity and Mechanistic Investigations of Propyl Dipropylcarbamoyl Sulfoxide

Reactivity of the Sulfoxide (B87167) Moiety

The sulfinyl group (>S=O) is a versatile functional group in organic chemistry, known for its polarity, chirality (when substituents are different), and participation in a variety of transformations. wikipedia.org

Deoxygenation Pathways and Reductive Transformations to Sulfides

The reduction of a sulfoxide to its corresponding sulfide (B99878) is a fundamental transformation. nih.govacs.org For propyl dipropylcarbamoyl sulfoxide, this would involve the removal of the sulfinyl oxygen atom to yield propyl dipropylcarbamoyl sulfide. This conversion can be achieved through several established methods, often involving stoichiometric or catalytic reagents.

Common approaches applicable to this transformation include:

Phosphorus-Based Reagents: Triphenylphosphine (B44618) can facilitate deoxygenation, often requiring heat. The mechanism involves nucleophilic attack by the phosphine (B1218219) on the sulfur atom, followed by the elimination of triphenylphosphine oxide. nih.gov

Silicon-Based Reagents: Hydrosilanes, in the presence of metal catalysts, are effective reducing agents for sulfoxides. wikipedia.org

Low-Valent Metal Reagents: Various metal-based systems can effect this reduction, though they can lack functional group tolerance. acs.org

Acid-Catalyzed Reductions: Reagent systems like triflic anhydride (B1165640) (Tf₂O) with potassium iodide (KI) can achieve rapid and mild deoxygenation. organic-chemistry.org The sulfoxide is first activated by the anhydride, making it susceptible to nucleophilic attack by the iodide ion. organic-chemistry.org

Photocatalysis: Modern methods using visible light photoredox catalysis offer a mild alternative for deoxygenating sulfoxides, proceeding through a radical chain mechanism. nih.govacs.org

Table 1: Representative Reagent Systems for Sulfoxide Deoxygenation

Reagent System Typical Conditions Mechanism Type Reference
PPh₃ Heat Ionic nih.gov
Tf₂O / KI Acetonitrile, Room Temp Ionic/Redox organic-chemistry.org
fac-Ir(ppy)₃ / PPh₃ Visible Light, Room Temp Radical Chain nih.govacs.org
NaBH₄ / I₂ Anhydrous THF Hydride Reduction researchgate.net
Woollins' Reagent Varies Phosphorane-based researchgate.net

The choice of method would depend on the desired reaction conditions and the compatibility with other functional groups in a more complex substrate.

Thermal Elimination Reactions Leading to Olefins and Sulfenic Acids

Alkyl sulfoxides that possess at least one β-hydrogen can undergo thermal elimination upon heating. This reaction, often referred to as a Cope-like elimination, proceeds through a five-membered cyclic transition state via an intramolecular syn-elimination (Eᵢ mechanism). wikipedia.orgwikipedia.org

For this compound, the propyl group attached to the sulfur has two β-hydrogens. Heating the molecule is expected to yield propene and N,N-dipropylcarbamoylsulfenic acid.

CH₃CH₂CH₂-S(O)-C(O)N(CH₂CH₂CH₃)₂ → CH₃CH=CH₂ + HO-S-C(O)N(CH₂CH₂CH₃)₂

This pyrolytic reaction is concerted and does not require an external base or catalyst. slideshare.net The sulfenic acids produced are often reactive and can be trapped by electrophiles or undergo further transformations. researchgate.net The temperature required for these eliminations can vary significantly depending on the structure of the sulfoxide.

Table 2: General Conditions for Thermal Sulfoxide Elimination

Substrate Type Typical Temperature Range (°C) Transition State Key Feature Reference
Dialkyl Sulfoxides 80 - 160 5-membered cyclic Syn-elimination wikipedia.org
β-Hydroxy Phenyl Sulfoxides 40 - 100 5-membered cyclic Forms β-keto compounds wikipedia.org
General Alkyl Sulfoxides >100 5-membered cyclic Pyrolytic, no reagents bdu.ac.in

α-Deprotonation of Alkyl Sulfoxides and Subsequent Carbanion Chemistry

The protons on the carbon atom adjacent (α) to the sulfinyl group are acidic and can be removed by strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). wikipedia.orgdigimat.in The resulting carbanion is stabilized by the adjacent sulfoxide group.

In this compound, the methylene (B1212753) protons on the propyl group attached to sulfur are the most acidic C-H protons. Deprotonation would generate a nucleophilic carbanion.

CH₃CH₂CH₂-S(O)-C(O)N(R)₂ + Base → CH₃CH₂CH⁻-S(O)-C(O)N(R)₂

This α-sulfinyl carbanion is a soft nucleophile and can react with a variety of electrophiles, making it a useful intermediate for carbon-carbon bond formation. digimat.in If the sulfoxide is first activated with an electrophile like triflic anhydride, a Pummerer-type reaction can occur, where the intermediate thionium (B1214772) ion is trapped by a nucleophile, leading to an α-functionalized sulfide. acs.orgnih.gov

Table 3: Reactivity of α-Sulfinyl Carbanions

Electrophile Product Type Reaction Name Reference
Alkyl Halides (R'-X) α-Alkylated Sulfoxide Alkylation researchgate.net
Aldehydes / Ketones β-Hydroxy Sulfoxide Aldol-type Addition digimat.in
Esters β-Keto Sulfoxide Acylation acs.org
Michael Acceptors Conjugate Addition Product Michael Addition nih.gov

Chemical Reactivity of the Carbamoyl (B1232498) Group

The N,N-dipropylcarbamoyl group is essentially a tertiary amide. Amides are known for their relative stability and low reactivity compared to other carbonyl derivatives, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. researchgate.netchinesechemsoc.orgrsc.org

Hydrolysis and Amide Bond Reactivity

Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions, although typically forcing conditions (e.g., strong acid or base and heat) are required. nih.gov

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. For this compound, this would lead to the formation of dipropylamine (B117675) and a sulfinyl-carboxylic acid, which would likely be unstable.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon forms a tetrahedral intermediate. Subsequent elimination of the dipropylamide anion (a poor leaving group, requiring harsh conditions) would yield a sulfinyl-carboxylate salt and dipropylamine.

The hydrolysis of carbamates, which are structurally related, can be sensitive to pH. scite.ai Enzymatic hydrolysis is also a known pathway for the cleavage of certain carbamoyl groups, such as in the case of N-carbamoyl-D-amino acid hydrolase, which proceeds via a cysteine protease mechanism. ebi.ac.uk

Carbonyl Group Transformations

Transforming the amide carbonyl group without cleaving the C-N bond typically involves either reduction or addition of strong nucleophiles, often requiring prior activation of the amide. nih.govresearchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride (LAH) can reduce tertiary amides to tertiary amines. However, applying this to this compound would likely also reduce the sulfoxide group to a sulfide. Selective reduction of the amide in the presence of a sulfoxide is challenging.

Addition of Organometallic Reagents: Direct addition of Grignard or organolithium reagents to unactivated amides is often difficult. nih.gov However, the amide can be activated by conversion into a more electrophilic species. For example, treatment with triflic anhydride (Tf₂O) can form a highly reactive iminium ion intermediate, which can then be attacked by various nucleophiles. rsc.org This presents a potential competing pathway with the Pummerer reaction at the sulfoxide moiety, which is also activated by Tf₂O. acs.org The outcome would likely depend on the specific reaction conditions and the nucleophile used.

Table 4: Potential Transformations of the Carbamoyl Carbonyl

Reagent(s) Transformation Potential Challenge Reference
LiAlH₄ Reduction to amine Concurrent reduction of sulfoxide nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

Despite a thorough investigation into the chemical literature and patent databases, detailed information regarding the comprehensive reaction scope and functional group compatibility of the specific compound, this compound, remains largely undocumented in publicly accessible scientific resources.

While the individual functional groups present in this compound—a sulfoxide and a carbamoyl moiety—are well-studied in organic chemistry, specific experimental data on their combined reactivity within this particular molecular framework is scarce. General principles of chemical reactivity suggest potential pathways for this compound, but without specific studies, these remain theoretical.

The sulfoxide group is known to participate in a variety of transformations. For instance, sulfoxides can act as electrophiles in Pummerer-type reactions and can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, through C-S bond cleavage. They are also known to be chiral auxiliaries in asymmetric synthesis. The reactivity of sulfoxides is influenced by the nature of the substituents on the sulfur atom.

Similarly, the carbamoyl group's reactivity is generally understood. The nitrogen atom can exhibit nucleophilic properties, and the carbonyl group can undergo nucleophilic attack. The stability and reactivity of the carbamoyl functional group are dependent on the electronic and steric nature of its substituents.

However, the interplay of these two functional groups in "this compound" and its tolerance for various other functional groups during chemical transformations have not been the subject of dedicated published research that could be identified. Such studies would typically involve subjecting the compound to a wide range of reaction conditions and reactants to map out its chemical behavior, and this information is crucial for its potential application in synthesis and materials science.

The absence of this specific data precludes the creation of a detailed article on its reaction scope and functional group compatibility, including the generation of the requested data tables. Further experimental research would be required to elucidate the chemical personality of this compound.

Spectroscopic and Structural Characterization of Propyl Dipropylcarbamoyl Sulfoxide

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental tools for the elucidation of the molecular structure of a chemical compound. In the case of Propyl dipropylcarbamoyl sulfoxide (B87167), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and provide insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-Nuclear NMR for Structural Assignment and Conformational Analysis

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Propyl dipropylcarbamoyl sulfoxide would be expected to show distinct signals for the three different propyl groups. The protons on the propyl group attached to the sulfoxide sulfur would be diastereotopic due to the chiral nature of the sulfoxide group, potentially leading to more complex splitting patterns. The two N-propyl groups of the carbamoyl (B1232498) moiety are chemically equivalent but may exhibit restricted rotation around the C-N amide bond, which could result in separate signals at low temperatures.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the carbamoyl group, the carbons of the three propyl chains, with the chemical shifts being influenced by their proximity to the electronegative oxygen, nitrogen, and sulfur atoms.

Multi-Nuclear NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Note: This table is a hypothetical representation of expected data.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
S-CH₂-CH₂-CH₃ --- ---
S-CH₂-CH₂-CH₃ --- ---
S-CH₂-CH₂-CH₃ --- ---
C(O)-N-(CH₂-CH₂-CH₃)₂ --- ---
C(O)-N-(CH₂-CH₂-CH₃)₂ --- ---
C(O)-N-(CH₂-CH₂-CH₃)₂ --- ---

| C(O) -N-(CH₂-CH₂-CH₃)₂ | --- | --- |

Infrared (IR) Spectroscopy: Elucidation of Characteristic Vibrational Modes of Sulfoxide and Carbamoyl Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic absorption bands would be:

S=O Stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹, which is characteristic of the sulfoxide group. The exact position would be sensitive to the electronic environment.

C=O Stretch: A very strong absorption band, characteristic of the amide carbonyl group in the dipropylcarbamoyl moiety, would be expected in the range of 1630-1680 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the amide would likely appear in the region of 1400-1450 cm⁻¹.

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the propyl groups.

Interactive Data Table: Expected IR Absorption Frequencies (Note: This table is a hypothetical representation of expected data.)

Functional Group Expected Frequency Range (cm⁻¹) Intensity
S=O Stretch 1030 - 1070 Strong
C=O Stretch (Amide) 1630 - 1680 Very Strong
C-N Stretch 1400 - 1450 Medium

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of this compound (C₁₀H₂₁NO₂S, Molecular Weight: 219.34 g/mol ).

The fragmentation pattern would likely involve the cleavage of the C-S and C-N bonds, leading to characteristic fragment ions. For example, the loss of the propylsulfinyl group or the dipropylcarbamoyl group would result in significant peaks in the mass spectrum.

Theoretical and Computational Chemistry Studies of Propyl Dipropylcarbamoyl Sulfoxide Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and bonding characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. pnu.ac.ir It is particularly well-suited for determining the optimized molecular geometry and various electronic properties of molecules like Propyl dipropylcarbamoyl sulfoxide (B87167).

Molecular Geometry Optimization: The first step in a typical DFT study is to find the lowest energy conformation of the molecule, its equilibrium geometry. This is achieved by minimizing the forces on each atom. For Propyl dipropylcarbamoyl sulfoxide, this would involve optimizing the bond lengths, bond angles, and dihedral angles. Based on studies of similar sulfoxides and amides, the key geometrical parameters can be predicted. asianpubs.orgresearchgate.net The sulfoxide group (S=O) is pyramidal, and the amide group exhibits planar character due to resonance.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For instance, the region around the electronegative oxygen atom of the sulfoxide and carbonyl groups is expected to have a high electron density and a negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the sulfur atom, bearing a partial positive charge, would be susceptible to nucleophilic attack. msu.edu

A hypothetical table of selected optimized geometrical parameters and electronic properties for this compound, based on typical DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below. asianpubs.org

ParameterPredicted Value
Bond Lengths (Å)
S=O~ 1.51
S-C(propyl)~ 1.83
S-C(carbamoyl)~ 1.85
C=O~ 1.23
C-N~ 1.35
**Bond Angles (°) **
O=S-C(propyl)~ 106
O=S-C(carbamoyl)~ 107
C(propyl)-S-C(carbamoyl)~ 98
Electronic Properties
HOMO Energy~ -7.0 eV
LUMO Energy~ -0.5 eV
Dipole Moment~ 4.5 D
Note: These are hypothetical values based on computational studies of analogous molecules.

Aromaticity: this compound is an aliphatic compound and does not possess any aromatic rings. Therefore, the concept of aromaticity is not applicable in this context.

Conformational Analysis: Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. acs.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about specific, static conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. nih.gov

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This allows for a more complete exploration of the conformational landscape than static calculations alone. rsc.org By analyzing the MD trajectory, one can identify the most populated conformations and the transitions between them, providing a statistical understanding of the molecule's flexibility. researchgate.net The results of MD simulations are often visualized as plots of dihedral angles versus time or as Ramachandran-like plots for key torsions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. chemrxiv.orgresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For a given reaction involving this compound, such as its oxidation or reduction, computational methods can be used to calculate the energy profile. This profile shows the change in energy as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

From the activation energy, it is possible to estimate the reaction rate constant using transition state theory. This allows for a quantitative prediction of the reaction kinetics. chemrxiv.org For example, the oxidation of the sulfoxide to a sulfone could be modeled, and the calculated activation energy would provide insight into the feasibility of this reaction under different conditions. nih.gov

A hypothetical energy profile for the oxidation of this compound is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants (Sulfoxide + Oxidant)0
Transition State+15
Products (Sulfone + Reduced Oxidant)-25
Note: These are hypothetical values for illustrative purposes.

Structure-Reactivity Relationship Prediction and Rational Design

The ultimate goal of many computational chemistry studies is to establish structure-reactivity relationships. acs.org By systematically modifying the structure of a molecule and calculating its properties and reactivity, it is possible to understand how different structural features influence its behavior.

For this compound, one could computationally investigate how changing the alkyl groups (the propyl groups) affects its properties. For instance, replacing the propyl groups with bulkier or more electron-withdrawing groups would likely alter the molecule's conformational preferences, electronic properties, and reactivity. acs.org This information is invaluable for the rational design of new molecules with specific desired properties. For example, if the goal is to design a more potent analog, computational methods can be used to screen a library of virtual compounds and prioritize the most promising candidates for synthesis and experimental testing. acs.org

Coordination Chemistry of Carbamoyl Sulfoxide Ligands

Synthesis and Characterization of Metal Complexes with Carbamoyl (B1232498) Sulfoxide (B87167) Ligands

The synthesis of metal complexes with carbamoyl sulfoxide ligands typically involves the reaction of a suitable metal salt with the desired ligand in an appropriate solvent. For instance, the synthesis of complexes with ligands such as Phenylmethylsulfonyl-N,N-diisobutylacetamide (PhSOCH₂CONiBu₂) and bis(N,N-diisobutylcarbamoylmethyl) sulfoxide (iBu₂NCOCH₂SOCH₂CONiBu₂) has been successfully achieved with uranyl nitrate (B79036) and cerium(III) nitrate. rsc.orgtandfonline.com The general procedure involves dissolving the carbamoyl sulfoxide ligand and the metal salt, often in a stoichiometric ratio, in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. rsc.org The resulting metal complexes can then be isolated as precipitates upon cooling and purified by washing with suitable solvents. rsc.org

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. A noticeable shift to lower frequency of the S=O and C=O stretching vibrations in the IR spectrum of the complex compared to the free ligand indicates the involvement of both the sulfoxide and carbonyl oxygen atoms in bonding to the metal center. rsc.orgtandfonline.com

Table 1: Representative Carbamoyl Sulfoxide Ligands and Their Metal Complexes

Ligand NameAbbreviationMetal IonResulting Complex Formula
Phenylmethylsulfonyl-N,N-diisobutylacetamidePhSOCH₂CONiBu₂UO₂²⁺[UO₂(NO₃)₂(PhSOCH₂CONiBu₂)]
Phenylmethylsulfonyl-N,N-dibutylacetamidePhSOCH₂CONBu₂Ce³⁺[Ce(NO₃)₃(PhSOCH₂CONBu₂)]
bis(N,N-diisobutylcarbamoylmethyl) sulfoxideiBu₂NCOCH₂SOCH₂CONiBu₂UO₂²⁺[UO₂(NO₃)₂(iBu₂NCOCH₂SOCH₂CONiBu₂)]

Coordination Modes and Geometries of Carbamoyl Sulfoxide Ligands (e.g., Bidentate Chelation through Oxygen Donors)

Studies on analogous carbamoyl sulfoxide ligands have consistently demonstrated their ability to act as bidentate chelating ligands, coordinating to metal ions through the oxygen atoms of both the sulfoxide and the carbamoyl groups. rsc.orgtandfonline.comrsc.orgresearchgate.net This chelation forms a stable ring structure with the metal ion.

In the case of the uranyl nitrate complex with PhSOCH₂CONiBu₂, single-crystal X-ray diffraction analysis revealed that the uranium atom is surrounded by eight oxygen atoms in a hexagonal-bipyramidal geometry. rsc.org The two oxygen atoms from the bidentate carbamoyl sulfoxide ligand and four oxygen atoms from two bidentate nitrate anions form the equatorial plane, while the two uranyl oxygen atoms occupy the axial positions. rsc.org Similarly, in the complex [UO₂(NO₃)₂(iBu₂NCOCH₂SOCH₂CONiBu₂)], the ligand also acts as a bidentate chelate, bonding through the sulfoxide oxygen and one of the carbamoyl oxygen atoms. tandfonline.com

For the cerium(III) nitrate complex with PhSOCH₂CONBu₂, the structure shows the cerium ion coordinated to two bidentate carbamoyl sulfoxide ligands and three bidentate nitrate ions, resulting in a higher coordination number. rsc.org This highlights that the final coordination geometry is also influenced by the size and charge of the metal ion and the stoichiometry of the reaction. The consistent observation of bidentate chelation through the two oxygen donor atoms is a key feature of the coordination chemistry of this class of ligands. rsc.orgresearchgate.net

Solution-Phase Behavior and Ligand Exchange Reactions in Metal-Carbamoyl Sulfoxide Systems

The behavior of metal-carbamoyl sulfoxide complexes in solution can be complex and may differ from their solid-state structures. Electrospray mass spectrometry studies on uranyl nitrate complexes with carbamoyl methyl sulfoxide ligands in acetone (B3395972) have indicated that extensive ligand distribution reactions can occur. rsc.org This suggests that in solution, an equilibrium may exist between species with different ligand-to-metal ratios, such as 1:1 and 2:1. rsc.org However, in a less coordinating solvent like dichloromethane (B109758) (CH₂Cl₂), the complex was found to retain its solid-state structure, indicating that the solvent plays a significant role in the solution-phase speciation. rsc.orgtandfonline.com

Ligand exchange reactions, where a coordinated ligand is replaced by another molecule, are a fundamental aspect of coordination chemistry. chemguide.co.uk While specific studies on ligand exchange involving propyl dipropylcarbamoyl sulfoxide are not available, the principles of such reactions are well-established. The lability of a ligand is influenced by factors such as the nature of the metal ion, the solvent, and the incoming ligand. nih.gov For instance, the displacement of coordinated water molecules by other ligands is a common ligand exchange reaction. chemguide.co.uk In the context of carbamoyl sulfoxide complexes, the potential for ligand exchange with other donor molecules present in a system is an important consideration for their application, for example, in selective metal extraction processes.

Application of Carbamoyl Sulfoxide Ligands in Metal Ion Coordination and Selectivity

The bifunctional nature of carbamoyl sulfoxide ligands, possessing both a hard carbonyl oxygen and a borderline sulfoxide oxygen donor, makes them interesting candidates for the selective extraction of metal ions. Preliminary studies on the extraction of actinides and lanthanides have provided insights into their potential selectivity.

For example, a long-chain carbamoyl methyl sulfoxide ligand, PhSOCH₂CON(C₈H₁₇)₂, has shown appreciable extraction for U(VI) and Pu(IV) from nitric acid solutions up to 10 M, while exhibiting poor extraction for Am(III) under the same conditions. rsc.orgrsc.org This suggests a selectivity for tetravalent and hexavalent actinides over trivalent actinides. The difference in extraction efficiency is likely due to a combination of factors including the charge density of the metal ion and the nature of the complex formed. numberanalytics.com The ability to fine-tune the alkyl substituents on both the carbamoyl nitrogen and the sulfoxide group provides a pathway to modify the lipophilicity and steric properties of the ligand, which in turn can influence its extraction efficiency and selectivity for different metal ions. rsc.org

Environmental Chemical Transformations and Degradation Pathways of Propyl Dipropylcarbamoyl Sulfoxide Analogues

Oxidative Degradation Mechanisms in Environmental Contexts

Oxidative degradation is a significant pathway for the transformation of thiocarbamate herbicides, including analogues of propyl dipropylcarbamoyl sulfoxide (B87167), in various environmental matrices. The primary oxidative process involves the sulfur atom of the thiocarbamate group.

The oxidation of the sulfide (B99878) to a sulfoxide is a common and often rapid initial step. iastate.edu This reaction can be mediated by various oxidizing agents present in the environment. Further oxidation can lead to the formation of the corresponding sulfone. who.intinchem.org This sequential oxidation to the sulfoxide and then to the sulfone generally decreases the hydrolytic stability of the thiocarbamate compound. who.intinchem.org

Table 1: Oxidative Degradation Products of Selected Thiocarbamate Herbicides

Parent CompoundOxidative Degradation Product(s)Environmental Context
Vernolate (B132429)Vernolate Sulfoxide, Vernolate SulfoneAerobic Soil
CycloateCycloate SulfoxideSoil
ProsulfocarbBenzaldehyde, S-benzyl formyl(propyl)carbamothioate, S-benzyl propanoyl(propyl)carbamothioateAtmosphere (reaction with OH radicals)
EPTCEPTC SulfoxideRat Liver Microsomes (indicative of oxidative metabolism)

This table summarizes key oxidative degradation products identified for thiocarbamate herbicides analogous to Propyl dipropylcarbamoyl sulfoxide.

Microbial Transformation Pathways: Chemical Products and Metabolites (Focus on Chemical Changes)

Microbial activity in soil and water plays a pivotal role in the degradation of thiocarbamate herbicides. who.int Soil microorganisms can metabolize these compounds through several biochemical reactions, significantly contributing to their disappearance from the environment. who.int

The primary microbial transformation pathways for thiocarbamates include hydrolysis, transthiolation, and sulfoxidation. who.int Hydrolysis can cleave the ester linkage of the thiocarbamate, while sulfoxidation leads to the formation of sulfoxides, which are often intermediates in the degradation process. who.intnih.gov

For instance, studies on the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) have shown that Rhodococcus sp. can degrade it, producing metabolites such as N-depropyl EPTC and EPTC-sulfoxide. asm.org The proposed initial step in this degradation is N-dealkylation by a cytochrome P-450 system. asm.org

In the case of the herbicide molinate, a defined mixed bacterial culture has been shown to be responsible for its mineralization. microbiologyresearch.orgnih.gov The initial step involves the cleavage of the thioester bond, which releases ethanethiol (B150549) and azepane-1-carboxylic acid. microbiologyresearch.orgnih.gov These intermediates are then further degraded by different bacteria within the consortium. microbiologyresearch.orgnih.gov This demonstrates a metabolic association where different microbial species contribute to the complete breakdown of the parent compound. microbiologyresearch.orgnih.gov

The degradation of vernolate, the parent compound of this compound, is also influenced by microbial activity, with aerobic soil metabolism being a recognized, albeit minor, dissipation pathway. epa.gov

Table 2: Microbial Transformation Products of Selected Thiocarbamate Herbicides

Parent CompoundMicrobial Species/SystemKey Transformation Products/Metabolites
EPTCRhodococcus sp. strain NI86/21N-depropyl EPTC, EPTC-sulfoxide
MolinateMixed bacterial culture (e.g., Gulosibacter molinativorax, Pseudomonas sp.)Ethanethiol, Azepane-1-carboxylic acid
VernolateSoil microorganismsVernolate Sulfoxide, Vernolate Sulfone

This table highlights the chemical products resulting from the microbial transformation of thiocarbamate herbicides.

Photochemical Degradation Studies: Light-Induced Transformations

Photochemical degradation, or photolysis, can contribute to the transformation of thiocarbamate herbicides when they are exposed to sunlight on soil surfaces or in water. However, the significance of this pathway varies among different thiocarbamate compounds.

Studies have shown that vernolate is relatively stable to photolysis in water and on soil surfaces. epa.govguidechem.comnih.gov In contrast, when EPTC and pebulate (B75496) were exposed to sunlight on thin-layer-chromatographic plates, trace amounts of their corresponding sulfoxides were detected, indicating that phototransformation can occur, albeit slowly in some cases. inchem.org

For the thiocarbamate herbicide thiobencarb (B1683131), photodegradation by UV light has been shown to be a more significant process. ekb.eg Exposure of thiobencarb to UVC light resulted in its degradation and the formation of several by-products, including thiobencarb sulfoxide. ekb.eg The proposed mechanism involves oxidation at the sulfur atom to form the sulfoxide. ekb.eg Similarly, the photocatalytic degradation of thiobencarb and other thiocarbamates in the presence of titanium dioxide (TiO2) has been demonstrated to proceed through the formation of intermediate species, including the sulfoxide. researchgate.netresearchgate.net

The atmospheric photochemistry of some thiocarbamates has also been investigated. For prosulfocarb, reaction with hydroxyl radicals initiated by sunlight is a major degradation pathway, while direct photolysis is considered unimportant. acs.org

Table 3: Photochemical Degradation Products of Selected Thiocarbamate Herbicides

Parent CompoundLight Source/ConditionsKey Transformation Products
EPTC, PebulateSunlight on TLC platesCorresponding Sulfoxides (trace amounts)
ThiobencarbUVC light (254 nm)Thiobencarb Sulfoxide, S-4-chlorobenzyl acetyl(ethyl)thiocarbamate, S-benzyl diethylthiocarbamate
DrepamonDistilled water, illuminatedDrepamon Sulfoxide, Benzaldehyde

This table outlines the products formed from the light-induced transformation of various thiocarbamate herbicides.

Future Research Directions and Advanced Methodologies in Propyl Dipropylcarbamoyl Sulfoxide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfoxides has traditionally relied on oxidation methods that can involve harsh reagents and produce significant waste. organic-chemistry.orgucl.ac.uk The future of Propyl dipropylcarbamoyl sulfoxide (B87167) synthesis lies in the development of greener, more efficient, and selective methodologies.

Recent progress in the organocatalytic oxidation of sulfides offers a promising avenue. organic-chemistry.org For instance, the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant has proven effective for the selective synthesis of a variety of sulfoxides under mild conditions. organic-chemistry.org This approach is not only cost-effective but also minimizes the use of toxic metal catalysts. organic-chemistry.org Biocatalysis presents another sustainable alternative. Enzymes such as lipases and monooxygenases are being explored for the chemoselective and enantioselective synthesis of sulfoxides, often operating under environmentally benign aqueous conditions. ucl.ac.ukfrontiersin.org The application of immobilized enzymes, like Candida antarctica lipase (B570770) B (CALB), further enhances the industrial applicability of these methods. ucl.ac.uk

Furthermore, photoredox catalysis is emerging as a powerful tool for sulfoxide synthesis. rsc.org Visible-light-mediated, one-pot methods for the synthesis of sulfoxides from simple starting materials demonstrate the potential for scalable and environmentally friendly production. rsc.org These innovative synthetic strategies could be adapted for the preparation of Propyl dipropylcarbamoyl sulfoxide, offering advantages in terms of sustainability and efficiency over classical methods.

Exploration of Catalytic Applications and Organocatalysis

Chiral sulfoxides are highly valued as ligands in asymmetric catalysis and as organocatalysts themselves. researchgate.netacs.org The future exploration of this compound's catalytic potential could unlock new applications in synthetic chemistry.

The design of chiral sulfoxide ligands for transition-metal-catalyzed reactions is a burgeoning area of research. researchgate.net These ligands have shown remarkable success in a variety of transformations, including asymmetric allylic alkylations and C-H functionalization reactions. researchgate.netresearchgate.net The specific steric and electronic properties of the dipropylcarbamoyl group in this compound could offer unique advantages in controlling the stereoselectivity of such reactions.

Moreover, the field of organocatalysis has seen the rise of sulfoxides as effective neutral coordinate-organocatalysts. nih.gov The development of quinazolinone synthesis using dimethyl sulfoxide (DMSO) as a carbon source under metal-free conditions highlights the untapped potential of sulfoxides in facilitating complex organic transformations. nih.gov Investigating the ability of this compound to act as an organocatalyst, perhaps in synergy with other catalytic systems, could lead to the discovery of novel and efficient reaction pathways. The use of chiral phase-transfer catalysts in the asymmetric alkylation of sulfenate salts also points towards new strategies for creating chiral sulfoxides with potential catalytic activity. acs.org

Advancements in Spectroscopic and Computational Techniques for Complex System Analysis

A thorough understanding of the structure, bonding, and reactivity of this compound necessitates the application of advanced spectroscopic and computational methods.

Modern spectroscopic techniques are providing unprecedented insights into the nature of the sulfoxide group. semi.ac.cnresearchgate.net Two-dimensional infrared (2D-IR) spectroscopy, for example, can be used to probe the vibrational coupling between the sulfoxide moiety and other functional groups within a molecule, offering detailed structural information. semi.ac.cn Rotational spectroscopy, combined with quantum chemical calculations, allows for the precise determination of the three-dimensional structure of sulfoxide-containing complexes in the gas phase. acs.org For this compound, these techniques could elucidate the conformational preferences and intermolecular interactions that govern its physical and chemical properties.

Computational chemistry plays an increasingly vital role in complementing experimental studies. tandfonline.comnih.gov Density Functional Theory (DFT) calculations are routinely used to predict molecular geometries, vibrational frequencies, and reaction mechanisms. nih.govmdpi.com For instance, computational studies have been instrumental in understanding the mechanism of sulfoxide reduction by thiols and in predicting the bond dissociation enthalpies of S-O bonds. tandfonline.comnih.gov The application of hybrid quantum mechanics/molecular mechanics (QM/MM) methods can provide insights into the behavior of sulfoxides in complex environments, such as in solution or within an enzyme's active site. mdpi.com Such computational analyses of this compound could predict its reactivity, stability, and potential biological interactions. Machine learning methods are also being developed to predict properties like solubility in solvents such as DMSO.

Rational Design and Synthesis of this compound Derivatives with Tunable Properties

The ability to rationally design and synthesize derivatives of this compound with tailored properties is crucial for expanding its applications.

The modular nature of the this compound structure, with its propyl and dipropylcarbamoyl substituents, provides ample opportunities for modification. By systematically varying these groups, it should be possible to fine-tune the steric and electronic characteristics of the molecule. This rational design approach has been successfully employed in the development of novel sulfoxide-phosphine ligands for catalysis and in the creation of biologically active sulfoxide derivatives. researchgate.netnih.govrsc.org

Q & A

Basic: What are the established synthetic pathways for propyl dipropylcarbamoyl sulfoxide, and how are critical intermediates purified?

This compound is synthesized via nucleophilic substitution or oxidation reactions. A common method involves reacting dipropylcarbamoyl chloride with propylthiol in a polar aprotic solvent (e.g., dimethyl sulfoxide or isopropyl acetate) under inert conditions. Post-synthesis, purification is achieved via column chromatography or recrystallization using solvents like isopropyl alcohol. Gas chromatography (GC) with flame ionization detection is recommended to monitor purity, ensuring total impurities do not exceed 0.1% .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm molecular structure and sulfoxide group presence.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects trace intermediates.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Gas Chromatography (GC): Monitors volatile impurities, with calibration against USP standards .

Advanced: How can researchers optimize reaction conditions to maximize yield and minimize byproducts in sulfoxide synthesis?

Use a fractional factorial design to test variables:

  • Solvent polarity: Dimethyl sulfoxide enhances sulfoxidation efficiency compared to less polar solvents.
  • Temperature: Maintain 60–65°C to balance reaction rate and thermal degradation.
  • Catalysts: Explore enzymatic catalysts (e.g., flavin-dependent monooxygenases) for enantioselective synthesis, as demonstrated in sulfoxidation of analogous compounds .

Advanced: What computational modeling approaches predict the reactivity and cytotoxicity of this compound derivatives?

  • QSAR Analysis: Correlate alkyl chain length and substituent positions with cytotoxicity using CoMFA/CoMSIA models.
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes or membranes) using Gasteiger-Hückel charges and TRIPOS force fields.
  • Docking Studies: Identify binding affinities to receptors like cytochrome P450 isoforms .

Advanced: How should contradictory mutagenicity data for sulfoxide derivatives be resolved?

Contradictions often arise from metabolic activation protocols. For example:

  • Without metabolic activation: this compound may show direct mutagenic effects in Salmonella typhimurium TA98/TA100 strains.
  • With activation: Liver S9 fraction may detoxify reactive intermediates. Validate findings using Ames test variants and mammalian cell assays (e.g., micronucleus tests) .

Advanced: What role does enzymatic sulfoxidation play in modifying the bioactivity of this compound?

Flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes can stereoselectively oxidize sulfide precursors to sulfoxides. For example, engineered PAMO mutants catalyze sulfoxidation with >80% enantiomeric excess under alkaline conditions (pH 9.0). Cosolvents like methanol (5% v/v) enhance substrate solubility and reaction rates .

Basic: What solvent systems are optimal for solubility studies of this compound?

  • Polar solvents: Dimethyl sulfoxide (DMSO), isopropyl alcohol, or aqueous buffers (pH 7–9).
  • Avoid nonpolar solvents: Limited solubility in hexane or chloroform.
  • Standardize protocols: Use USP-grade solvents and validate solubility via UV-Vis spectrophotometry .

Advanced: How to design in vitro toxicology studies to assess cellular uptake and metabolic fate?

  • Cell lines: Use HepG2 (liver) or Caco-2 (intestinal) models.
  • Dosing: Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
  • Metabolite profiling: LC-MS/MS to identify sulfone or N-dealkylated metabolites. Include negative controls with propylthiol to distinguish parent compound effects .

Basic: What protocols ensure stability during long-term storage of this compound?

  • Storage conditions: -20°C in amber vials under argon to prevent oxidation.
  • Buffer compatibility: Avoid phosphate buffers at high pH (>8.0) to prevent hydrolysis.
  • Stability testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can researchers systematically review literature to identify gaps in sulfoxide pharmacology?

  • Database search: Use PubMed, SciFinder, and Web of Science with keywords: “sulfoxide derivatives,” “enzymatic sulfoxidation,” and “cytotoxicity QSAR.”
  • Inclusion criteria: Prioritize peer-reviewed articles (last 10 years) and mechanistic studies.
  • Data synthesis: Tabulate IC50 values, synthetic routes, and assay conditions to identify understudied endpoints (e.g., neurotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.